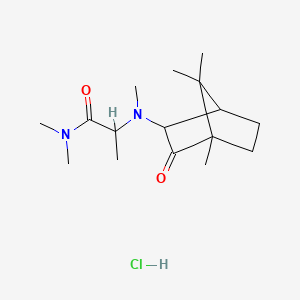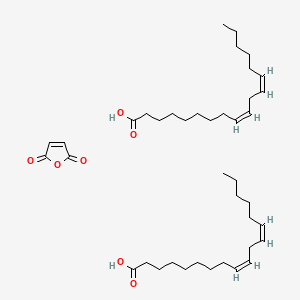
furan-2,5-dione;(9Z,12Z)-octadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2,5-dione;(9Z,12Z)-octadeca-9,12-dienoic acid can be achieved through the reaction of maleic anhydride with linoleic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can vary depending on the specific catalyst used and the desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or crystallization to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions
Furan-2,5-dione;(9Z,12Z)-octadeca-9,12-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Furan-2,5-dione;(9Z,12Z)-octadeca-9,12-dienoic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of furan-2,5-dione;(9Z,12Z)-octadeca-9,12-dienoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Maleic Anhydride: Shares the furan-2,5-dione structure but lacks the linoleic acid component.
Linoleic Acid: Contains the (9Z,12Z)-octadeca-9,12-dienoic acid structure but lacks the furan-2,5-dione component.
Fumaric Acid: An isomer of maleic acid, differing in the configuration of the double bond.
Uniqueness
Furan-2,5-dione;(9Z,12Z)-octadeca-9,12-dienoic acid is unique due to its combined structural features, which may confer distinct chemical and biological properties not observed in its individual components. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
68155-81-7 |
|---|---|
Molecular Formula |
C40H66O7 |
Molecular Weight |
658.9 g/mol |
IUPAC Name |
furan-2,5-dione;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/2C18H32O2.C4H2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3-1-2-4(6)7-3/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H/b2*7-6-,10-9-; |
InChI Key |
XMQPNBNXXIIHSM-GRVYQHKQSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C1=CC(=O)OC1=O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C1=CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)


![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
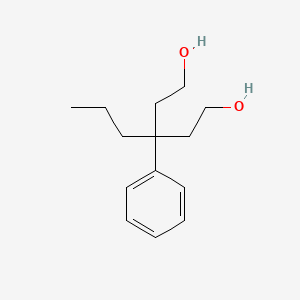
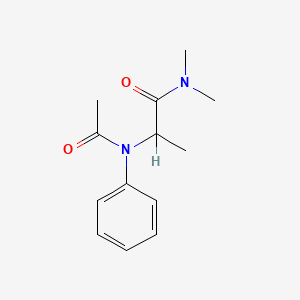

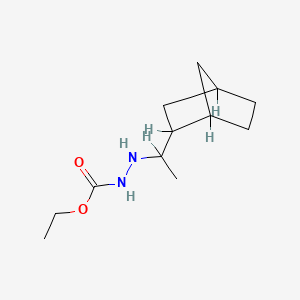
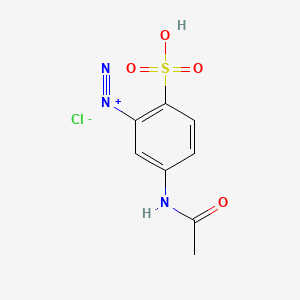

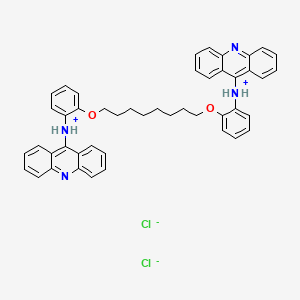

![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
